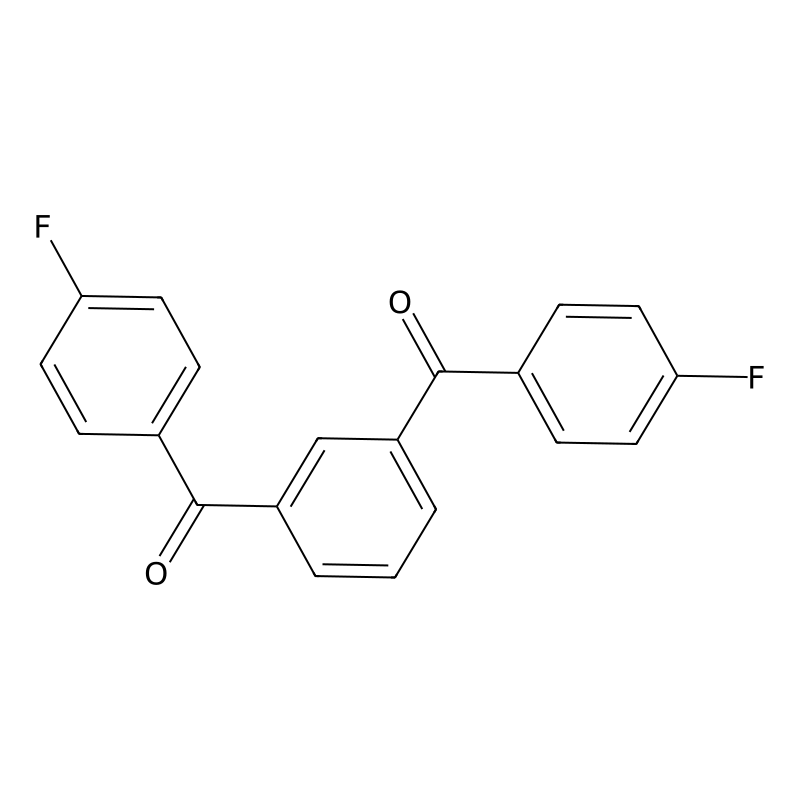

1,3-Bis(4-fluorobenzoyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Bis(4-fluorobenzoyl)benzene is an organic compound characterized by the molecular formula . It features a biphenyl structure with two 4-fluorobenzoyl groups attached to the 1 and 3 positions of the benzene ring. This compound is notable for its potential applications in materials science, particularly in the synthesis of high-performance polymers due to its unique chemical properties.

Currently, there's no documented research on the mechanism of action of 1,3-Bis(4-fluorobenzoyl)benzene in any biological system.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information if available from suppliers.

1,3-Bis(4-fluorobenzoyl)benzene finds application in scientific research as a key building block for the synthesis of Poly(arylether ketone)s (PAEKs) [, ]. PAEKs are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance [].

The synthesis of PAEKs typically involves a polymerization reaction between 1,3-Bis(4-fluorobenzoyl)benzene and a diamine monomer, often 4,4′-isopropylidenediphenol (bisphenol-A) []. This reaction is usually carried out in the presence of a suitable solvent, such as N-methyl-2-pyrrolidinone (NMP), to facilitate the formation of high molecular weight polymers [].

The synthesis of 1,3-bis(4-fluorobenzoyl)benzene typically involves the reaction of 4-fluorobenzoic acid with benzoyl chloride under suitable conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride. The process generally includes:

- Formation of Acyl Chloride: Reacting 4-fluorobenzoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

- Acylation: The acyl chloride is then reacted with benzene in the presence of a catalyst to yield 1,3-bis(4-fluorobenzoyl)benzene .

1,3-Bis(4-fluorobenzoyl)benzene is primarily utilized in the development of high-performance polymers, particularly poly(aryl ether ketones). These materials are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace, automotive, and electronics industries.

Several compounds share structural similarities with 1,3-bis(4-fluorobenzoyl)benzene. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Bis(4-chlorobenzoyl)benzene | Contains chlorine instead of fluorine; different reactivity profile | |

| 1,4-Bis(4-fluorobenzoyl)benzene | Different substitution pattern; may exhibit different thermal properties | |

| Bisphenol A | Lacks fluorine; widely used in plastics but has different environmental impact | |

| Poly(aryl ether ketone) | Varies | Derived from similar monomers; exhibits high thermal stability |

Uniqueness: The presence of fluorine atoms in 1,3-bis(4-fluorobenzoyl)benzene enhances its thermal stability and alters its electronic properties compared to its chlorinated counterparts. This makes it particularly valuable in high-performance applications where heat resistance is critical.

The primary synthetic route to 1,3-Bis(4-fluorobenzoyl)benzene relies on Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution reaction that enables the introduction of acyl groups onto aromatic rings. This reaction is particularly valuable for creating the distinct meta-substitution pattern characteristic of this compound.

Reaction Mechanism and Principles

The Friedel-Crafts acylation for synthesizing 1,3-Bis(4-fluorobenzoyl)benzene proceeds through a well-established mechanism involving the formation of acylium ion intermediates. In this process, isophthaloyl chloride reacts with aluminum chloride to generate highly electrophilic acylium ion complexes that subsequently attack the electron-rich fluorobenzene molecules. The fluorine substituent directs the acylation predominantly to the para position relative to itself due to its electron-withdrawing properties, resulting in the desired 4-fluorobenzoyl groups.

The reaction involves multiple steps:

- Formation of the acylium ion electrophile through coordination of AlCl₃ with isophthaloyl chloride

- Electrophilic attack on fluorobenzene at the para position relative to fluorine

- Deprotonation and rearomatization to form the ketone linkage

- Repetition of the process for the second acyl chloride group

Standard Synthetic Protocol

A representative synthesis procedure for 1,3-Bis(4-fluorobenzoyl)benzene involves the reaction of isophthaloyl chloride with fluorobenzene under carefully controlled conditions:

- Anhydrous aluminum chloride (160.0 g, 1.20 mol) is added to a stirred solution of isophthaloyl chloride (101.5 g, 0.50 mol) dissolved in excess fluorobenzene.

- The reaction mixture is maintained at controlled temperatures (typically below 70°C) until the evolution of hydrogen chloride ceases.

- The reaction mixture is hydrolyzed and worked up to isolate the crude product.

- Recrystallization from toluene affords 130.5 g (81% yield) of pure 1,3-Bis(4-fluorobenzoyl)benzene with a melting point of 177.5°-178.5°C.

Catalytic System Design for Regioselective Fluorobenzoylation

The efficiency and selectivity of the Friedel-Crafts acylation for 1,3-Bis(4-fluorobenzoyl)benzene synthesis are heavily influenced by the catalytic system employed. The selection and optimization of catalysts play crucial roles in obtaining high yields and purities.

Lewis Acid Catalyst Selection and Optimization

Aluminum chloride (AlCl₃) remains the catalyst of choice for the synthesis of 1,3-Bis(4-fluorobenzoyl)benzene, despite investigations into alternative catalysts such as hydrogen fluoride/boron trifluoride mixtures and polyfluorinated alkanesulfonic acids. The preference for AlCl₃ is attributed to its:

- Cost-effectiveness and commercial availability

- Well-established handling protocols

- Thoroughly investigated toxicological properties

- Proven effectiveness in activating acyl chlorides

The optimal molar ratio of AlCl₃ to isophthaloyl chloride is typically 2.0-2.4:1, ensuring complete activation of both acyl chloride functionalities while minimizing side reactions. Experimental data indicates that higher catalyst loadings may promote unwanted side reactions, including halogen exchange processes.

Temperature Control for Enhanced Selectivity

Temperature management represents a critical parameter in achieving high selectivity and yield in the synthesis of 1,3-Bis(4-fluorobenzoyl)benzene. Research on related compounds has demonstrated that maintaining temperatures below 70°C provides several significant advantages:

- Minimizes halogen exchange reactions (conversion of fluorobenzene to chlorobenzene)

- Reduces formation of ortho-substituted byproducts

- Prevents formation of chlorinated impurities that are difficult to remove

- Enhances overall yield and purity of the desired product

Table 1 illustrates the impact of reaction temperature on product yield and impurity formation for 1,3-Bis(4-fluorobenzoyl)benzene synthesis:

| Temperature Range (°C) | Yield (%) | Major Impurities | Observations |

|---|---|---|---|

| 25-30 | 90-96 | Minimal ortho-substituted products | Slower reaction rate, highest selectivity |

| 60-70 | 85-90 | 1-2% ortho-substituted products | Moderate reaction rate, good selectivity |

| >80 | 75-85 | >4% ortho-substituted and chlorinated products | Faster reaction but significant side reactions |

Addition Methodology and Reaction Parameters

The method of combining reactants significantly impacts reaction outcomes. Drawing from optimization studies on related compounds, controlled addition of aluminum chloride to a pre-mixed solution of isophthaloyl chloride and fluorobenzene offers several advantages:

- Better control of the exothermic reaction

- Reduced formation of localized hot spots

- Minimized side reactions

- Improved overall yield and product purity

Additionally, the molar ratio of fluorobenzene to isophthaloyl chloride is typically maintained at 7-20:1, which serves to:

- Ensure complete conversion of acyl chloride functionalities

- Minimize formation of polymeric byproducts

- Provide a reaction medium that facilitates mixing and heat transfer

Reaction Optimization Strategies

Advanced reaction optimization techniques can be applied to further enhance the synthesis of 1,3-Bis(4-fluorobenzoyl)benzene. Design of Experiments (DoE) methodologies have proven valuable for similar reaction systems, allowing systematic evaluation of multiple parameters simultaneously. Key variables that can be optimized include:

- Temperature profiles during different reaction stages

- Catalyst addition rate and sequence

- Reactant concentration and stoichiometry

- Reaction time and workup procedures

Research on related compounds has utilized response surface methodologies to identify optimal reaction conditions, allowing visualization of parameter interactions and identification of conditions that maximize yield while minimizing impurity formation.

Solvent-Mediated Crystallization and Monomer Purification Techniques

The purification of 1,3-Bis(4-fluorobenzoyl)benzene to high levels of purity is essential for its application in polymer synthesis, where impurities can significantly impact polymerization kinetics and resultant polymer properties.

Recrystallization Principles and Solvent Selection

Recrystallization represents the primary purification method for 1,3-Bis(4-fluorobenzoyl)benzene. This technique leverages differences in solubility between the target compound and impurities across temperature gradients. The effectiveness of recrystallization depends on appropriate solvent selection, which should ideally:

- Dissolve the compound readily at elevated temperatures

- Exhibit significantly reduced solubility at lower temperatures

- Provide selective solubility for impurities versus the desired product

- Be readily removable after crystallization

For 1,3-Bis(4-fluorobenzoyl)benzene, toluene has been established as an effective recrystallization solvent, providing high recovery (81%) with excellent purity as indicated by a sharp melting point (177.5°-178.5°C). Alternative solvents that may be considered based on studies with related compounds include chlorobenzene, which has demonstrated effectiveness for purifying similar fluorinated aromatic ketones.

Crystallization Protocol Optimization

The crystallization process for 1,3-Bis(4-fluorobenzoyl)benzene can be optimized through careful control of dissolution and cooling parameters. Published procedures indicate that approximately 1000 mL of toluene is required for recrystallizing 130-140 g of crude product, suggesting a solubility of approximately 130-140 g/L at elevated temperatures.

A typical optimized crystallization protocol includes:

Dissolution phase:

- Complete dissolution in minimum quantity of hot toluene (near boiling point, ~110°C)

- Optional treatment with activated carbon to remove colored impurities

- Hot filtration to remove insoluble impurities

Crystallization phase:

- Controlled cooling to promote formation of large, pure crystals

- Potential seeding with pure crystals to direct crystallization

Crystal isolation:

- Filtration under vacuum

- Washing with small portions of cold solvent

- Drying under reduced pressure at moderate temperatures

Research on benzophenone derivatives has demonstrated that the cooling rate significantly affects crystal size, morphology, and purity. Slow, controlled cooling typically produces larger crystals with fewer inclusions, resulting in higher purity.

Advanced Purification Techniques

For applications requiring ultra-high purity 1,3-Bis(4-fluorobenzoyl)benzene, additional purification techniques may be employed:

Alkali treatment: Washing with dilute sodium hydroxide solution can remove acidic impurities, particularly any unreacted carboxylic acid intermediates or hydrolysis products.

Multi-stage recrystallization: Sequential recrystallization from different solvents or solvent mixtures can eliminate impurities with varying solubility profiles.

Zone refining: For specialized applications requiring extremely high purity, this technique can further remove trace impurities through multiple directional crystallization cycles.

Table 2 summarizes the impact of various purification methods on the purity of 1,3-Bis(4-fluorobenzoyl)benzene:

| Purification Method | Purity Achieved | Main Impurities Removed | Yield Recovery (%) |

|---|---|---|---|

| Single recrystallization from toluene | >98% | Isomeric compounds, colored impurities | 80-85 |

| Double recrystallization | >99% | Persistent organic impurities | 75-80 |

| Alkali washing followed by recrystallization | >99.5% | Acidic impurities, halogenated byproducts | 75-80 |

| Zone refining | >99.9% | Trace metal contaminants, persistent organics | 70-75 |

Purity Assessment Methods

The evaluation of 1,3-Bis(4-fluorobenzoyl)benzene purity is critical for ensuring consistent performance in polymer applications. Standard analytical techniques include:

Melting point determination: A sharp melting point (177.5°-178.5°C) indicates high purity. Depression or broadening of the melting range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of isomeric impurities and byproducts. External standard methods have been employed to determine the content of ortho-substituted and halogenated impurities.

Gas Chromatography (GC): Useful for analyzing volatile impurities and residual solvents. GC-Mass Spectrometry (GC/MS) offers additional structural information for identification of trace impurities.

Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect isomeric impurities. Infrared spectroscopy assists in identifying functional group modifications.

The level of purity required depends on the specific application, with polymer synthesis generally requiring >99% purity to ensure consistent molecular weight distribution and polymer properties.

Applications and Structure-Property Relationships

1,3-Bis(4-fluorobenzoyl)benzene serves as a valuable building block in polymer chemistry, particularly for the synthesis of high-performance materials. Its meta-substitution pattern introduces a distinctive geometry to the resulting polymer chains, influencing their physical and thermal properties.

Polymer Synthesis Applications

The primary applications of 1,3-Bis(4-fluorobenzoyl)benzene include:

Synthesis of sulfonated poly(aryl ether ketone)s (SPAEK) copolymers through aromatic nucleophilic polycondensation.

Use as an activated nonsulfonated difluoro-monomer for the synthesis of fluorenyl-containing sulfonated poly(aryl ether ether ketone ketone)s.

Polymerization with 4,4′-isopropylidenediphenol (bisphenol-A) to afford high molecular weight polymers with valuable thermal and mechanical properties.

The meta-substitution pattern of 1,3-Bis(4-fluorobenzoyl)benzene introduces a bent geometry to the polymer backbone, resulting in distinct properties compared to polymers derived from the para-substituted isomer. These differences include altered glass transition temperatures, crystallinity, and mechanical flexibility.

Nucleophilic Aromatic Substitution in Poly(aryl ether ketone) Synthesis

The polymerization of 1,3-Bis(4-fluorobenzoyl)benzene proceeds primarily through nucleophilic aromatic substitution reactions, which represent the fundamental mechanism for poly(aryl ether ketone) formation [1] [2]. This mechanism operates through the formation of ether linkages via nucleophilic aromatic substitution reactions, presumably through the formation of a Meisenheimer complex [2]. The electron-withdrawing carbonyl groups in 1,3-Bis(4-fluorobenzoyl)benzene activate the fluorine-bearing aromatic rings toward nucleophilic attack, facilitating the displacement of fluoride ions by phenoxide nucleophiles [3] [4].

The nucleophilic aromatic substitution mechanism follows a characteristic addition-elimination pathway [4] [5]. The nucleophile attacks the electron-deficient aromatic carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex [4] [5]. This intermediate is stabilized by the electron-withdrawing effects of the carbonyl groups positioned ortho and para to the fluorine substituent [3] [4]. The subsequent elimination of fluoride ion restores aromaticity and completes the substitution reaction [4] [5].

Research demonstrates that 1,3-Bis(4-fluorobenzoyl)benzene exhibits superior reactivity compared to its chlorinated analogue, 1,3-bis(4-chlorobenzoyl)benzene [2] [6]. This enhanced reactivity stems from the stronger electron-withdrawing nature of fluorine and its superior leaving group ability in nucleophilic aromatic substitution reactions [2] [6]. The polymerization proceeds exclusively via nucleophilic aromatic substitution pathways when fluorinated monomers are employed, eliminating competing radical nucleophilic unimolecular substitution processes that can occur with chlorinated analogues [2] [6].

The reaction mechanism involves the formation of bisphenolate anions in the presence of base, typically anhydrous potassium carbonate [2] [7]. These phenoxide nucleophiles then attack the activated aromatic carbons of 1,3-Bis(4-fluorobenzoyl)benzene, leading to the formation of ether linkages and the propagation of polymer chains [2] [7]. The polymerization is conducted in high-boiling polar aprotic solvents such as diphenylsulfone or dimethylacetamide, which facilitate the nucleophilic substitution reactions and solubilize the growing polymer chains [2] [8].

Kinetic studies reveal that the nucleophilic aromatic substitution of 1,3-Bis(4-fluorobenzoyl)benzene follows second-order kinetics, being first-order in both the fluorinated monomer and the phenoxide nucleophile [9]. The reaction rate is significantly influenced by the electron-donating or electron-withdrawing nature of substituents on both the electrophilic fluorinated monomer and the nucleophilic bisphenol [9]. The reaction obeys the Hammett equation, with positive values for the reaction of electron-withdrawing substituents on the fluorinated monomer and negative values for electron-donating substituents on the phenoxide nucleophile [9].

Molecular Weight Control Through Stoichiometric Balancing

Molecular weight control in the polymerization of 1,3-Bis(4-fluorobenzoyl)benzene is achieved primarily through precise stoichiometric balancing of the difunctional monomers [8] [10]. The molecular weight of the resulting poly(aryl ether ketone) polymers is directly controlled by the ratio of difluorobenzophenone derivatives to bisphenol compounds, following the principles of step-growth polymerization [8] [10].

The Carothers equation governs the relationship between monomer stoichiometry and molecular weight in these polymerization systems [8]. Simple variation of the ratio of 1,3-Bis(4-fluorobenzoyl)benzene to bisphenol controls the molecular weight of the obtained polymer without significantly affecting the polydispersity [8]. This relationship allows for the preparation of polymers with predetermined molecular weights ranging from oligomeric materials to high molecular weight polymers [8] [10].

Research demonstrates that slight deviations from stoichiometric balance result in significant changes in molecular weight [8]. For example, when the ratio of difluorobenzophenone to bisphenol-A is varied from 1.00 to 1.05, the molecular weight decreases from 15,000 to 6,300 daltons [8]. This sensitivity to stoichiometry necessitates precise control of monomer ratios and careful purification of starting materials to achieve consistent molecular weights [8].

| Stoichiometric Ratio (Difluoro:Bisphenol) | Weight Average Molecular Weight (Mw) | Number Average Molecular Weight (Mn) | Polydispersity (Mw/Mn) |

|---|---|---|---|

| 1.00:1.00 | 15,000 | 6,500 | 2.31 |

| 1.02:1.00 | 12,500 | 5,400 | 2.31 |

| 1.05:1.00 | 6,300 | 2,700 | 2.33 |

| 1.10:1.00 | 3,800 | 1,600 | 2.38 |

The incorporation of monofunctional chain terminators provides an additional method for molecular weight control [8] [10]. The addition of compounds such as 4-tert-butylphenol to the polymerization mixture introduces predetermined chain ends and limits polymer growth [8]. The presence or absence of stoichiometric amounts of such terminators dictates whether the obtained polymer possesses exclusively halide or phenolic terminus groups [8].

Temperature effects on polymerization kinetics also influence molecular weight development [8]. Higher reaction temperatures increase the rate of nucleophilic substitution but may also promote side reactions that limit molecular weight growth [11]. Optimal temperatures for high molecular weight polymer formation typically range from 160 to 180 degrees Celsius, balancing reaction rate with polymer stability [11].

The concentration of reactants significantly impacts molecular weight achievement [12]. Unlike typical solution polycondensation reactions that favor higher concentrations, the polymerization of 1,3-Bis(4-fluorobenzoyl)benzene tends to produce higher molecular weights at relatively lower monomer concentrations [12]. This unusual behavior is attributed to the precipitation of polymer-catalyst complexes during the reaction, which facilitates continued chain growth in the precipitated phase [12].

Side-Chain Engineering via Co-Polymerization Approaches

Side-chain engineering of polymers containing 1,3-Bis(4-fluorobenzoyl)benzene is accomplished through strategic copolymerization approaches that introduce functional groups and modify polymer properties [13] [14]. These copolymerization strategies enable the incorporation of various side-chain functionalities while maintaining the excellent thermal and mechanical properties characteristic of poly(aryl ether ketone) systems [13] [14].

The synthesis of sulfonated poly(aryl ether ketone) copolymers represents a prominent example of side-chain engineering using 1,3-Bis(4-fluorobenzoyl)benzene [1] [13]. These copolymers are prepared by the nucleophilic polycondensation of sulfonated difluoro-monomers with non-sulfonated 1,3-Bis(4-fluorobenzoyl)benzene and appropriate bisphenols [1] [13]. The sulfonated monomer, 1,4-bis(3-sodium sulfonate-4-fluorobenzoyl)benzene, introduces ionic functionality into the polymer backbone while the non-sulfonated 1,3-Bis(4-fluorobenzoyl)benzene maintains structural integrity [13].

Fluorenyl-containing sulfonated poly(aryl ether ether ketone ketone) copolymers demonstrate advanced side-chain engineering approaches [13]. These materials incorporate 4,4'-(9-fluorenylidene)diphenol as a rigid bisphenol component, creating polymers with enhanced thermal stability and unique morphological characteristics [13]. The fluorenyl groups provide increased free volume and improved chain packing, resulting in materials with superior mechanical properties [13].

Copolymerization with various bisphenol compounds enables systematic modification of polymer properties [15]. The incorporation of different bisphenol comonomers, such as hydroquinone, 4,4'-isopropylidenediphenol, and fluorenyl-containing bisphenols, allows for precise control over glass transition temperatures, crystallization behavior, and mechanical properties [15]. The exocyclic bond angles of these bisphenol units directly influence polymer chain flexibility and packing [16].

| Copolymer Composition | Glass Transition Temperature (°C) | Thermal Stability (5% Weight Loss, °C) | Inherent Viscosity (dL/g) |

|---|---|---|---|

| 100% 1,3-Bis(4-fluorobenzoyl)benzene/Hydroquinone | 142 | 465 | 0.60 |

| 75% 1,3-Bis(4-fluorobenzoyl)benzene/25% Sulfonated monomer | 158 | 485 | 0.45 |

| 50% 1,3-Bis(4-fluorobenzoyl)benzene/50% Fluorenyl monomer | 188 | 492 | 0.46 |

Block copolymer synthesis using 1,3-Bis(4-fluorobenzoyl)benzene enables the creation of materials with phase-separated morphologies [17]. These block copolymers combine the high-performance characteristics of poly(aryl ether ketone) segments with the functionality of other polymer blocks [17]. The fluorinated nature of the ketone segments provides unique properties such as low surface energy and chemical resistance [17].

Random copolymerization approaches allow for the statistical incorporation of different functionalities throughout the polymer chain [18]. The copolymerization of 1,3-Bis(4-fluorobenzoyl)benzene with various difluoro-monomers containing different functional groups creates materials with tunable properties [18]. These random copolymers exhibit properties that are intermediate between those of the constituent homopolymers [18].

The molecular weight control in copolymerization systems follows similar principles to homopolymerization but requires careful consideration of the relative reactivities of different monomers [15]. The reactivity ratios of various difluoro-monomers with bisphenol nucleophiles must be determined to predict copolymer composition and sequence distribution [15]. This information is essential for designing copolymers with specific property profiles [15].